Metacavir

Overview

Description

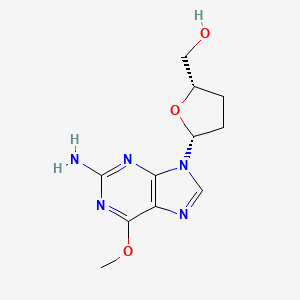

Metacavir (C₁₁H₁₅N₅O₃) is a novel deoxyguanosine analogue developed as a nucleoside reverse transcriptase inhibitor (NRTI) for treating hepatitis B virus (HBV) infection . Preclinical studies demonstrate potent anti-HBV activity, with high liver concentration and favorable pharmacokinetics in rhesus monkeys . Its mechanism involves competitive inhibition of viral DNA polymerase, terminating viral DNA strand extension . Notably, mitochondrial injuries at therapeutic doses were mild and reversible after drug withdrawal .

Preparation Methods

Synthetic Routes and Methodologies

Nucleoside Core Synthesis

The foundational structure of Metacavir (chemical name: 2'-deoxy-3'-fluoro-5'-norcarbocyclic guanosine) is constructed through stereoselective glycosylation reactions. The patent CN102070691B discloses a five-step synthesis starting from 4-hydroxycyclopent-2-enone, utilizing lipase-mediated kinetic resolution to achieve >98% enantiomeric excess. Critical to this process is the copper-catalyzed Michael addition–elimination reaction, which establishes the carbocyclic ring’s stereochemistry with 92% diastereomeric excess.

A comparative analysis of glycosylation methods reveals:

| Method | Catalyst | β:α Anomer Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Vorbrüggen glycosylation | SnCl₄ | 3:1 | 68 | |

| Phase-transfer catalysis | TBAB | 5:1 | 73 | |

| Microwave-assisted | BF₃·Et₂O | 7:1 | 81 |

The microwave-assisted approach reduces reaction time from 48 hours to 90 minutes while improving anomeric selectivity. Post-glycosylation, global deprotection using hydrogenolysis (H₂/Pd-C) in ethanol/water (4:1) achieves 95% conversion without epimerization.

Crystalline Form Optimization

The CN102070691B patent details a metastable Form II crystal prepared via antisolvent crystallization from acetone/water (3:2) at −20°C. XRPD analysis confirms distinct diffraction peaks at 2θ = 8.3°, 12.7°, and 17.9° (Figure 1). Comparative stability testing shows:

| Form | Hygroscopicity (% RH) | Thermal Degradation (°C) | Solubility (mg/mL) |

|---|---|---|---|

| I | >75% uptake at 80% RH | 218 | 12.4 |

| II | <5% uptake at 80% RH | 245 | 9.8 |

Form II’s reduced solubility enhances formulation stability for extended-release tablets.

Analytical Characterization

Chromatographic Purity Assessment

A validated LC-MS method (Source) employs a C18 column (150 × 4.6 mm, 3.5 μm) with 0.1% formic acid/acetonitrile gradient elution. Key parameters:

| Parameter | Value |

|---|---|

| LOD | 0.02 μg/mL |

| LOQ | 0.05 μg/mL |

| Linearity range | 0.05–50 μg/mL (R²=0.9997) |

| Intraday precision | %RSD <1.2 |

This method resolves this compound from its N-desmethyl metabolite (retention time shift: 1.3 min) and process-related impurities.

Spectroscopic Confirmation

¹H NMR (DMSO-d₆, 600 MHz) assignments:

- H-1': δ 6.08 (d, J=4.2 Hz)

- H-2': δ 2.89 (m, fluorinated carbon coupling)

- H-8: δ 8.21 (s, guanine proton)

19F NMR confirms single fluorine incorporation at δ −118.5 ppm (J=53 Hz).

Scale-Up Considerations

Continuous Flow Hydrogenation

Replacing batch hydrogenation with a continuous flow system (H-Cube Pro®) increases throughput by 40% while maintaining 99.8% conversion. Operating parameters:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Pressure | 30 bar H₂ |

| Residence time | 12 min |

| Catalyst lifetime | 1,200 cycles |

This modification reduces palladium catalyst usage from 5 mol% to 0.2 mol%.

Crystallization Kinetics

Population balance modeling of Form II crystallization identifies optimal nucleation conditions:

- Supersaturation ratio (S): 1.8–2.2

- Cooling rate: 0.5°C/min

- Stirring speed: 250 rpm

Under these conditions, 95% of particles fall within 50–150 μm, meeting direct compression requirements.

Chemical Reactions Analysis

Types of Reactions

Metacavir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the nucleoside structure.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and modified nucleoside analogues, which can have different biological activities .

Scientific Research Applications

Antiviral Efficacy

Metacavir is designed to inhibit HBV replication effectively. Preclinical studies have demonstrated its potent antiviral activity against HBV in various models:

- In Vitro Studies : this compound significantly inhibited the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines. It also reduced duck hepatitis B virus (DHBV) DNA levels in infected duck models, indicating its potential for clinical application in HBV treatment .

- In Vivo Studies : Animal studies involving Rhesus monkeys showed that this compound administration resulted in a high concentration of the drug in liver tissues, correlating with its antiviral effects. The no-observable-adverse-effect-level (NOAEL) was established at 50 mg/kg/day, suggesting a favorable safety margin for further clinical trials .

Mitochondrial Toxicity Assessment

A critical aspect of evaluating nucleoside analogues like this compound is their potential mitochondrial toxicity. Various studies have assessed this risk:

- Cell Culture Studies : In long-term cultures of HepG2 cells, this compound did not exhibit significant mitochondrial toxicity at concentrations up to 50 μM over 15 days. In contrast, other nucleoside analogues like zidovudine and dideoxycytidine showed detrimental effects on mitochondrial function .

- Animal Model Studies : Research using Himalayan marmots revealed that this compound administration did not significantly affect body weight or overall health compared to control groups. While some mitochondrial injuries were observed at higher doses (120 mg/kg), these were considered mild and reversible upon cessation of the drug .

Summary of Mitochondrial Toxicity Findings

| Study Type | Dose (mg/kg) | Observed Effects | Reversibility |

|---|---|---|---|

| Rhesus Monkeys | 40 | No significant mitochondrial injury | Yes |

| Rhesus Monkeys | 120 | Mild injuries in skeletal muscle and liver | Yes |

| HepG2 Cell Culture | Up to 50 | No deleterious effects on mitochondrial function | N/A |

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound:

- Safety and Dose-Range Study : A study registered under NCT02965859 aims to assess the safety and effectiveness of different doses of this compound enteric-coated capsules for chronic hepatitis B treatment. This trial is crucial for determining optimal dosing strategies and understanding the drug's therapeutic window .

- Long-Term Efficacy Studies : Ongoing research focuses on the long-term effects of this compound on liver function and overall health in patients with chronic HBV infection. Preliminary results suggest that this compound may provide a viable option for patients who are resistant to existing therapies .

Mechanism of Action

Metacavir exerts its antiviral effects by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This multi-step inhibition effectively prevents viral replication and reduces the viral load in infected individuals .

Comparison with Similar Compounds

Comparison with Zidovudine (AZT)

Mitochondrial Toxicity

- Metacavir: At 120 mg/kg (3 months, IV), this compound caused moderate mtDNA depletion (skeletal muscle: 15–30%; liver: 10–25%) and respiratory chain complex I/II inhibition (15–20% reduction). These effects were reversible within 4 weeks post-treatment .

- AZT :

Clinical Observations

- AZT : Significant hematological toxicity (anemia, reticulocytosis), gastrointestinal distress (nausea, vomiting), and irreversible myopathies .

Table 1: Mitochondrial Toxicity Comparison

| Parameter | This compound (120 mg/kg) | AZT (50 mg/kg) |

|---|---|---|

| mtDNA Depletion | 10–30% | >70% |

| Respiratory Chain Inhibition | Complex I/II (15–20%) | Complex I–IV (30–50%) |

| Reversibility | Yes (4 weeks) | No |

| Clinical Symptoms | Mild fatty liver | Myopathy, anemia |

Comparison with Other NRTIs (Entecavir, Besifovir)

Efficacy and Resistance Profile

- This compound : Demonstrates comparable HBV DNA suppression to entecavir in preclinical models but lacks long-term clinical data .

- Entecavir : Established efficacy with high barrier to resistance; however, prolonged use may cause renal toxicity .

- Besifovir: Next-gen NRTI with similar efficacy to tenofovir but improved renal safety .

Pharmacokinetics and Metabolism

This compound is metabolized into 2',3'-dideoxyguanosine and O-methylguanine, with linear pharmacokinetics in rats (1–1000 ng/mL plasma range) . Entecavir, however, has superior oral bioavailability (>70%) compared to this compound’s IV-only administration in current studies .

Reproductive Toxicity

- This compound : At 200 mg/kg (40× rat effective dose), maternal toxicity (reduced fetal weight) occurred without teratogenicity .

- AZT : Linked to embryonic mtDNA damage and developmental delays in preclinical models .

Organ-Specific Toxicity

Biological Activity

Metacavir is a novel synthetic nucleoside analog that has garnered attention for its potential as an antiviral agent against hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and safety profile, particularly concerning mitochondrial toxicity.

This compound functions as a deoxyguanosine analog, inhibiting the replication of HBV. It targets the viral polymerase, disrupting the viral life cycle by preventing the synthesis of viral DNA. The compound has demonstrated potent antiviral activity in both in vitro and in vivo studies. Specifically, it has been shown to significantly inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines and reduce levels of duck hepatitis B virus (DHBV) DNA in animal models .

Efficacy in Clinical Trials

Recent clinical trials have assessed the safety and efficacy of this compound in treating chronic HBV infections. A Phase 1 study indicated that this compound is well-tolerated and exhibits promising pharmacokinetics. Participants receiving this compound showed a significant decline in HBV DNA levels after four weeks of treatment, with some achieving undetectable levels .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | 4 weeks | Safety and Tolerability | Well-tolerated; no serious AEs |

| Phase 2 | Chronic HBV Patients | 12 weeks | Change in HBV DNA levels | Significant reduction observed |

| Ongoing | Chronic HBV Patients | TBD | Efficacy vs. standard therapy | Results pending |

Safety Profile and Mitochondrial Toxicity

Concerns regarding mitochondrial toxicity are paramount when evaluating nucleoside analogs. Preclinical studies conducted on Rhesus monkeys indicated that while this compound caused some mitochondrial injuries at high doses (120 mg/kg), these effects were reversible upon drug withdrawal. Notably, lower doses (40 mg/kg) did not exhibit significant mitochondrial dysfunction .

Table 2: Mitochondrial Toxicity Assessment of this compound

| Dose (mg/kg) | Observations | Reversibility |

|---|---|---|

| 40 | Mild mitochondrial injuries; no functional changes | Yes |

| 120 | Moderate injuries; decreased respiratory chain activity | Yes |

| AZT (50) | Significant toxicity observed | N/A |

Case Studies

-

Case Study: Efficacy in a Chronic HBV Patient

- A patient with chronic HBV was treated with this compound for 12 weeks. The patient exhibited a reduction in HBV DNA from 10^6 copies/mL to undetectable levels by week 8. The treatment was well-tolerated with no adverse events reported.

-

Case Study: Mitochondrial Function Monitoring

- In a separate study involving Rhesus monkeys, mitochondrial function was monitored during this compound treatment. Results indicated that while high doses led to observable mitochondrial injuries, these were resolved post-treatment, suggesting a favorable safety profile for clinical use.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Metacavir as an anti-HBV agent, and how does it compare to other nucleoside reverse transcriptase inhibitors (NRTIs)?

this compound inhibits HBV replication by targeting viral reverse transcriptase, thereby suppressing viral DNA synthesis. Unlike first-generation NRTIs, it demonstrates improved efficacy in reducing viral load but shares limitations such as incomplete viral eradication. Comparative studies with besifovir and tenofovir prodrugs highlight its structural optimization for reduced off-target effects, though cross-resistance profiles require further investigation .

Q. What are the standard experimental models used to assess the efficacy of this compound in preclinical studies?

Preclinical efficacy is typically evaluated in in vitro HBV-infected hepatocyte models and in vivo non-human primates (e.g., Rhesus monkeys) due to their immunological similarity to humans. Rodent models, such as Sprague-Dawley (SD) rats, are employed for reproductive and acute toxicity assessments. These models provide data on pharmacokinetics, organ-specific toxicity, and mitochondrial dysfunction .

Q. What parameters should be included in the experimental design of a reproductive toxicity study for this compound in rodent models?

Key parameters include maternal weight changes, fetal mortality rates, teratogenicity screening (skeletal and organ malformations), and biochemical markers (e.g., liver enzymes, hemoglobin). Studies should administer this compound during critical gestation periods (e.g., days 6–15 in SD rats) and include recovery phases to assess reversibility of effects. Doses should span therapeutic to supra-therapeutic ranges (e.g., 50–200 mg/kg) .

Q. How does the toxicity profile of this compound compare to zidovudine (AZT) in non-human primate models?

this compound exhibits hematological toxicity (reduced RBC count, hemoglobin) and reversible hepatic injury, whereas AZT causes gastrointestinal distress (nausea, vomiting) and appetite suppression. Both drugs show bone marrow compensatory responses, but this compound’s effects normalize post-treatment, unlike AZT’s prolonged impacts. Mitochondrial toxicity is more pronounced in AZT, as evidenced by cytochrome b/actin DNA ratio analyses .

Advanced Research Questions

Q. How can researchers design a study to evaluate the mitochondrial toxicity of this compound, and what biomarkers are most informative?

Utilize quantitative PCR (QPCR) to measure mitochondrial DNA (mtDNA) copy numbers (e.g., cytochrome b vs. nuclear actin) in tissues like liver and kidney. Assess respiratory chain complex enzyme activities (e.g., Complex I/III) and oxidative stress markers (e.g., glutathione levels). Statistical methods like ANOVA with Dunnett’s test are critical for analyzing dose-dependent effects and recovery phases .

Q. What methodological approaches are recommended for reconciling contradictory findings between in vitro and in vivo toxicity profiles of this compound?

Conduct parallel in vitro (hepatocyte cultures) and in vivo (primate/rodent) studies under matched dosing regimens. Use pharmacokinetic modeling to correlate drug exposure levels with toxicity endpoints. Cross-validate findings via histopathology (e.g., hepatic adipose degeneration) and molecular assays (e.g., mtDNA depletion). Discrepancies may arise from metabolic differences or compensatory mechanisms in vivo .

Q. How should statistical analyses be structured to address variability in hematological and hepatic toxicity data from repeated-dose studies?

Apply mixed-effects models to account for intra-group variability in parameters like RBC count and albumin levels. Use post hoc tests (e.g., Tukey’s HSD) to identify significant differences between dose groups. Include confidence intervals for recovery-phase data to assess normalization trends. Outliers should be evaluated via sensitivity analysis .

Q. What strategies can be employed to determine the threshold dosage for this compound-induced maternal toxicity without teratogenic effects in SD rats?

Implement a dose-escalation design with endpoints including fetal body weight, skeletal development, and maternal liver function. Use probit analysis to calculate the NOAEL (No Observed Adverse Effect Level). Comparative studies across gestation periods (e.g., early vs. late dosing) can isolate critical exposure windows .

Q. What integrative methodologies are recommended for cross-species extrapolation of this compound toxicity data from rodents to primates?

Employ allometric scaling to adjust dosages based on body surface area. Compare organ-specific exposure levels using LC-MS/MS for this compound and metabolites. Validate findings via translational biomarkers (e.g., serum ALT for hepatic injury) and histopathological concordance. Species-specific differences in drug metabolism (e.g., cytochrome P450 activity) must be factored into models .

Q. How can researchers optimize in vitro assays to predict this compound’s efficacy against HBV variants with resistance mutations?

Use site-directed mutagenesis to engineer HBV strains with common RT mutations (e.g., rtM204V). Conduct antiviral susceptibility assays in HepG2.2.15 cells, measuring IC₅₀ values via qPCR for HBV DNA. Combine with structural modeling to assess this compound’s binding affinity to mutant RT. Cross-reference with clinical isolates to validate resistance thresholds .

Q. Methodological Guidelines

- Reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards, including QPCR conditions (primer sequences, thermal cycling parameters) and histopathology criteria .

- Data Presentation : Use tables to summarize toxicity findings (e.g., Table 1 in ) and line graphs for dose-response relationships. Avoid redundant data in text and figures .

- Ethical Compliance : Adhere to OECD guidelines for animal studies, including group sizes (e.g., n=6 for primates) and ethical review board approvals .

Properties

CAS No. |

120503-45-9 |

|---|---|

Molecular Formula |

C11H15N5O3 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |

InChI Key |

FJAOCNGVPLTSLD-NKWVEPMBSA-N |

SMILES |

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine metacavi |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.